7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with significant relevance in medicinal chemistry. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and biological activities. This compound is classified under tetrahydroisoquinolines, a class known for their diverse pharmacological effects, including antiplasmodial and neuroprotective activities. The molecular formula of 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of 230.08 g/mol.
The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:
The reaction conditions often require specific temperatures and catalysts to optimize yields. For instance, reactions may be conducted at low temperatures to minimize side reactions and improve selectivity. The synthetic routes may also involve intermediate compounds that undergo further transformations to yield the final product.
The structural representation of 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can be described using various notations:
The compound features a tetrahydroisoquinoline core structure with a molecular weight of 230.08 g/mol and specific functional groups that influence its reactivity and interactions.
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo several chemical reactions:
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used as oxidizing agents. Reduction can be achieved with lithium aluminum hydride or sodium borohydride. Substitution reactions often utilize nucleophiles like amines or thiols under basic conditions.
The mechanism of action for 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets:
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature with a melting point ranging from 32 to 35 °C. Its predicted boiling point is approximately 282.9 ± 40 °C.
This compound is insoluble in water but may exhibit solubility in organic solvents due to its hydrophobic nature. The presence of halogen atoms enhances its reactivity in various chemical transformations.
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific applications:
The synthesis of 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (C~9~H~9~BrFN) primarily relies on Pictet-Spengler condensation as a foundational method, adapted for halogen incorporation. This approach involves the cyclization of phenylethylamine derivatives with carbonyl compounds under acidic conditions to construct the tetrahydroisoquinoline core. For bromo-fluoro variants, regioselective halogen introduction typically occurs before ring formation using pre-halogenated precursors. Specifically, 2-(4-fluoro-3-bromophenyl)ethylamine serves as the principal building block, reacting with formaldehyde or acetaldehyde equivalents to yield the target scaffold [3] [5]. Alternative routes include Bischler-Napieralski cyclization, where halogenated phenylethylamides undergo dehydration and reduction. However, this method faces limitations with polyhalogenated substrates due to reduced cyclization efficiency (<50% yield when both Br and F are present) and potential dehalogenation side reactions at elevated temperatures [7] [9].
Table 1: Traditional Synthetic Methods for Halogenated THIQs
Method | Starting Material | Key Conditions | Halogen Incorporation |
---|---|---|---|
Pictet-Spengler | 2-(4-fluoro-3-bromophenyl)ethylamine | Aq. HCl, 100°C, 12h | Pre-cyclization (regioselective) |
Bischler-Napieralski | N-Acetyl-2-(3,4-dihalophenyl)ethylamine | POCl~3~, reflux, then NaBH~4~ | Post-cyclization halogenation |
Direct Cyclization | Halogenated β-arylethylamines | BF~3~·OEt~2~, RT, 24h | Requires ortho-unsubstituted sites |
Continuous flow technology has revolutionized the synthesis of sensitive halogenated tetrahydroisoquinolines by enhancing control over reaction parameters. For 7-bromo-6-fluoro derivatives, flow reactors enable precise regulation of residence time (2–5 minutes) and temperature (0–25°C), mitigating thermal degradation risks associated with conventional batch processing. A key advancement involves imine formation-cyclization cascades in microfluidic systems, where bromo-fluoro-substituted phenethylamine and aldehydes react in the presence of Lewis acid catalysts (e.g., ZnI~2~). This method achieves >85% conversion and >90% purity by suppressing polyalkylation byproducts through instantaneous mixing [3]. Additionally, cryogenic lithiation in flow systems permits directed functionalization at −78°C with minimal equipment overhead, facilitating gram-scale production of advanced intermediates like 7-bromo-6-fluoro-3,4-dihydroisoquinoline en route to the saturated target [3] [10].
Regioselective bromination/fluorination of pre-formed tetrahydroisoquinolines leverages directed metalation groups (DMGs) to overcome electronic biases. The N,N-diethylcarbamoyl moiety serves as a transient DMG, enabling ortho-lithiation at C6/C7 positions via strong bases like n-BuLi (−78°C, THF). Subsequent quenching with electrophiles (Br~2~ or NBS for bromination; NFSI for fluorination) affords 6,7-dihalogenated products with >20:1 regioselectivity. Critically, fluorine’s strong −I effect necessitates adjusted stoichiometry (2.2 equiv BuLi vs. 1.8 equiv for non-fluorinated analogs) to achieve complete deprotonation [7] [9]. Post-functionalization, the carbamoyl group is cleaved under mild alkaline hydrolysis (KOH/MeOH/H~2~O), preserving the halogens and core saturation. This strategy enables late-stage diversification where traditional electrophilic halogenation fails due to the electron-rich benzene ring [7].
Reduction of 7-bromo-6-fluoro-3,4-dihydroisoquinoline to the saturated tetrahydro derivative demands selective imine reduction without affecting C-Br/C-F bonds. Two predominant methods are employed:
Table 2: Reduction Protocol Comparison
Parameter | LiAlH~4~ | NaBH~4~ | NaBH~4~/NiCl~2~ |
---|---|---|---|
Solvent | Anhydrous THF/Ether | MeOH/EtOH | EtOH |
Time | 0.5h | 12–24h | 2h |
Yield | 90–95% | 75–85% | 92% |
Debromination Byproduct | 5–8% | <1% | <1% |
Fluorine Stability | Full retention | Full retention | Full retention |
Simultaneous preservation of C-Br and C-F bonds during tetrahydroisoquinoline functionalization necessitates judicious protecting group selection. Key challenges include:
Table 3: Protecting Groups for Polyhalogenated THIQs
Protecting Group | Deprotection Conditions | Br/F Retention | Limitations |
---|---|---|---|
Boc | TFA or TMSI/CH~2~Cl~2~ | 85–90% | Acidic conditions may decompose F-substituted ring |
Cbz | H~2~/Pd-C (1–5 atm) | 75–80% | Risk of debromination at >50 psi |
Acetyl | K~2~CO~3~/MeOH/H~2~O | 90–95% | Base sensitivity of imine precursors |
TTMSS | TBAF/THF, 25°C | >98% | High cost, synthetic complexity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1